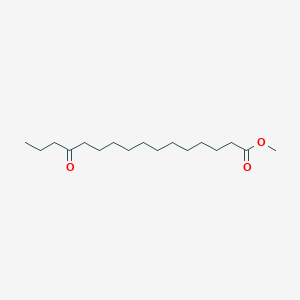
Methyl 13-oxohexadecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 13-oxohexadecanoate is an organic compound belonging to the class of oxo fatty acid methyl esters It is a derivative of hexadecanoic acid, where a keto group is present at the 13th carbon position
準備方法
Synthetic Routes and Reaction Conditions
Methyl 13-oxohexadecanoate can be synthesized through several methods. One common approach involves the oxidation of methyl hexadecanoate using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically requires controlled conditions to ensure selective oxidation at the 13th carbon position.
Another method involves the use of enantio-differentiating hydrogenation of methyl 3-oxohexadecanoate over asymmetrically modified Raney nickel catalyst. This method allows for the preparation of optically pure compounds, which can be further converted to this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
化学反応の分析
Types of Reactions
Methyl 13-oxohexadecanoate undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of dicarboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming methyl 13-hydroxyhexadecanoate.
Substitution: The keto group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, and thiols under acidic or basic conditions.
Major Products
Oxidation: Dicarboxylic acids.
Reduction: Methyl 13-hydroxyhexadecanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 13-oxohexadecanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
作用機序
The mechanism of action of methyl 13-oxohexadecanoate involves its interaction with various molecular targets and pathways. The keto group at the 13th carbon position allows it to participate in redox reactions, influencing cellular processes such as oxidative stress and inflammation. It can also interact with enzymes involved in fatty acid metabolism, modulating their activity and affecting metabolic pathways .
類似化合物との比較
Methyl 13-oxohexadecanoate can be compared with other oxo fatty acid methyl esters, such as:
- Methyl 3-oxohexadecanoate
- Methyl 10-oxohexadecanoate
- Methyl 12-oxo-3(E)-tridecenoate
Uniqueness
This compound is unique due to the specific position of the keto group, which imparts distinct chemical properties and reactivity.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical structure and reactivity make it a valuable intermediate in organic synthesis and a subject of interest in various fields of study.
特性
CAS番号 |
58763-60-3 |
|---|---|
分子式 |
C17H32O3 |
分子量 |
284.4 g/mol |
IUPAC名 |
methyl 13-oxohexadecanoate |
InChI |
InChI=1S/C17H32O3/c1-3-13-16(18)14-11-9-7-5-4-6-8-10-12-15-17(19)20-2/h3-15H2,1-2H3 |
InChIキー |
YZMFMJNKCDJEFR-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)CCCCCCCCCCCC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


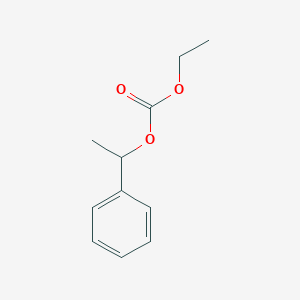
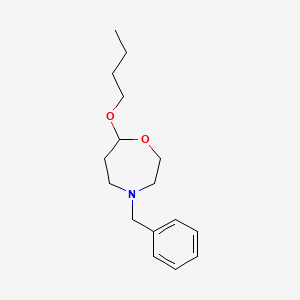
![7,7-Bis(phenylsulfanyl)bicyclo[4.1.0]heptane](/img/structure/B14610529.png)
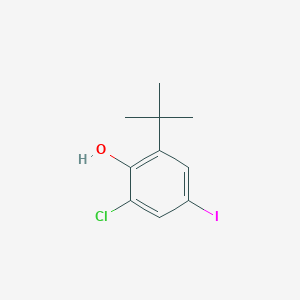

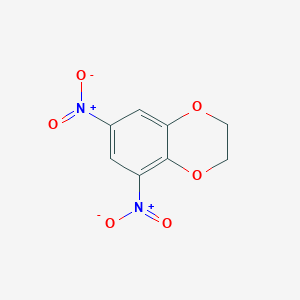
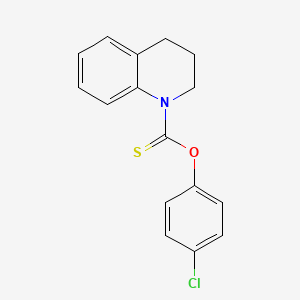
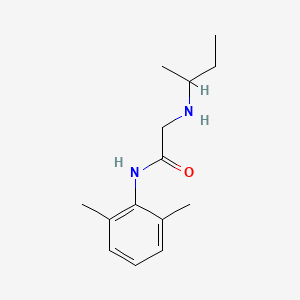
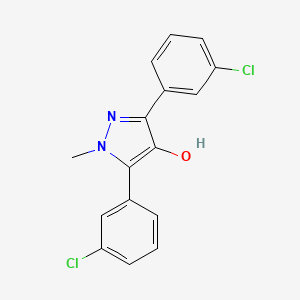
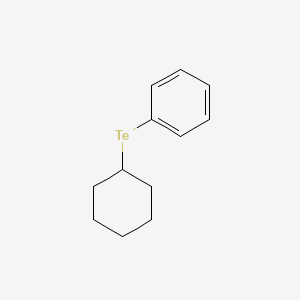
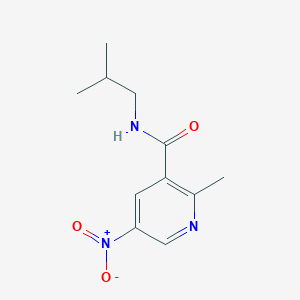
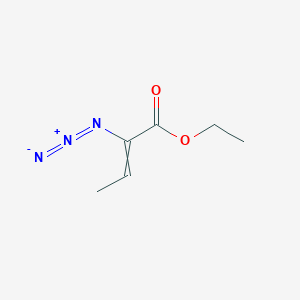
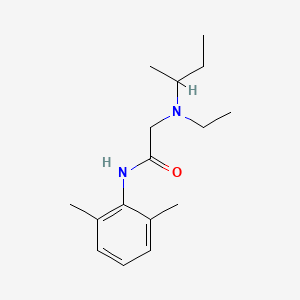
![2-[(6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]-4,5-dimethoxyaniline](/img/structure/B14610604.png)
